(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c1-2-26-16(22)11-21-14-9-8-13(28(19,24)25)10-15(14)27-18(21)20-17(23)12-6-4-3-5-7-12/h8-10,12H,2-7,11H2,1H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSAQOFEDMAWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be described by its chemical structure, which incorporates a benzothiazole moiety, a sulfonamide group, and an ethyl acetate functional group. This unique combination contributes to its diverse biological activities.
Structural Formula
Anti-inflammatory Activity
Research indicates that compounds containing benzothiazole derivatives often exhibit significant anti-inflammatory properties. For instance, a study evaluated various thiazole derivatives, including those similar to our compound, for their anti-inflammatory effects. The results demonstrated that these compounds could effectively reduce inflammation in animal models, suggesting a potential mechanism through inhibition of pro-inflammatory cytokines and pathways .
Analgesic Effects
The analgesic properties of this compound were also investigated. In a comparative study, the compound was tested against standard analgesics in rodent models. It showed comparable efficacy in reducing pain responses, indicating its potential as an alternative analgesic agent .
Antioxidant Activity
Additionally, the compound's antioxidant capabilities were assessed. The ability to scavenge free radicals was measured using various assays, with results indicating that it possesses significant antioxidant activity. This property is crucial as it may contribute to its overall therapeutic potential by mitigating oxidative stress-related damage in biological systems .
Summary of Biological Activities
Case Studies
- Case Study on Anti-inflammatory Effects : A study conducted on a series of benzothiazole derivatives showed that compounds similar to this compound significantly inhibited the production of inflammatory mediators in a carrageenan-induced paw edema model, highlighting its potential for treating inflammatory diseases .
- Analgesic Evaluation : In another study, this compound was tested alongside traditional analgesics using the formalin test in rats. The results indicated that it effectively reduced both phases of pain response, suggesting dual-action analgesic properties .
Scientific Research Applications
Structural Formula
- IUPAC Name : Ethyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
- Canonical SMILES :
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3
Anti-inflammatory Activity
Research indicates that compounds containing benzothiazole derivatives often exhibit significant anti-inflammatory properties. A study evaluated various thiazole derivatives for their anti-inflammatory effects, demonstrating that these compounds can effectively reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and pathways.
Analgesic Effects
The analgesic properties of this compound have been investigated in comparative studies against standard analgesics in rodent models. Results showed comparable efficacy in reducing pain responses, indicating potential as an alternative analgesic agent.
Antioxidant Activity
The antioxidant capabilities of the compound were assessed through various assays measuring its ability to scavenge free radicals. Findings indicate significant antioxidant activity, which may contribute to its therapeutic potential by mitigating oxidative stress-related damage in biological systems.
Summary of Biological Activities
Case Study on Anti-inflammatory Effects
A study on benzothiazole derivatives showed that compounds similar to (Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate significantly inhibited the production of inflammatory mediators in a carrageenan-induced paw edema model. This highlights its potential for treating inflammatory diseases.
Analgesic Evaluation
In another study, this compound was tested alongside traditional analgesics using the formalin test in rats. The results indicated effective reduction of both phases of pain response, suggesting dual-action analgesic properties.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with the target molecule:
Key Observations :
- The target compound’s sulfamoyl group distinguishes it from Compound A (cyano/indole) and Compound B (amino/methoxycarbonyl).
- The (Z)-configuration in the imino group (target) and methoxycarbonylmethoxyimino group (Compound B) may influence stereochemical reactivity .
Crystallographic and Stability Features
- Crystal structure stabilized by N-H⋯N, N-H⋯O, and C-H⋯O hydrogen bonds, forming 2D polymeric sheets.
- π-π interactions between thiazole rings (centroid distance: 3.536 Å).
- Dihedral angles between thiazole and ester groups: ~87° (planar ester vs. thiazole).
Target Compound Implications :
- The cyclohexanecarbonyl group may introduce steric hindrance, altering dihedral angles and hydrogen-bonding patterns compared to Compound B.
- Sulfamoyl’s polar nature could enhance solubility or intermolecular interactions.
Key Contrasts :
- The target’s sulfamoyl group may align it closer to sulfonamide antibiotics, whereas Compound B’s amino thiazole is critical for β-lactam synergy .
- Sulfonylurea herbicides act via plant enzyme inhibition, a mechanism unlikely for the target due to structural differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
